molecular formula C13H6F3NO B13743778 2-(2,4,6-Trifluorophenyl)benzo[d]oxazole

2-(2,4,6-Trifluorophenyl)benzo[d]oxazole

Cat. No.: B13743778
M. Wt: 249.19 g/mol
InChI Key: IQSSAMRVTBKZIW-UHFFFAOYSA-N
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Description

2-(2,4,6-Trifluorophenyl)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by the presence of a benzoxazole ring substituted with a trifluorophenyl group at the 2-position. The trifluorophenyl group imparts unique chemical properties to the molecule, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-Trifluorophenyl)benzo[d]oxazole typically involves the reaction of 2-aminophenol with 2,4,6-trifluorobenzoyl chloride. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide. The reaction mixture is heated to facilitate the formation of the benzoxazole ring through cyclization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and microwave irradiation can further improve the reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trifluorophenyl)benzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring or the trifluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives.

Scientific Research Applications

2-(2,4,6-Trifluorophenyl)benzo[d]oxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trifluorophenyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s ability to interact with biological macromolecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzo[d]oxazole: Lacks the trifluorophenyl group, resulting in different chemical properties and reactivity.

    2-(4-Bromophenyl)benzo[d]oxazole: Contains a bromophenyl group instead of a trifluorophenyl group, leading to variations in reactivity and applications.

    2-(2,4-Dichlorophenyl)benzo[d]oxazole:

Uniqueness

The presence of the trifluorophenyl group in 2-(2,4,6-Trifluorophenyl)benzo[d]oxazole imparts unique electronic and steric properties, making it distinct from other benzoxazole derivatives

Properties

Molecular Formula

C13H6F3NO

Molecular Weight

249.19 g/mol

IUPAC Name

2-(2,4,6-trifluorophenyl)-1,3-benzoxazole

InChI

InChI=1S/C13H6F3NO/c14-7-5-8(15)12(9(16)6-7)13-17-10-3-1-2-4-11(10)18-13/h1-6H

InChI Key

IQSSAMRVTBKZIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3F)F)F

Origin of Product

United States

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